(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione
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Overview
Description
(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes both fluorobenzyl and imidazolidine moieties, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine-2,4-dione core, followed by the introduction of the fluorobenzyl and ethoxybenzylidene groups through a series of substitution and condensation reactions. Common reagents used in these steps include ethyl iodide, sodium hydride, and various fluorobenzyl halides under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, ensuring consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or dimethyl sulfoxide. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further functionalized for specific applications in medicinal chemistry or materials science.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the context and the specific target involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand for chelating metal ions and in transition metal catalysis.
Flubendiamide: An insecticide with a similar fluorobenzyl structure, used in agricultural applications.
Uniqueness
(5E)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione stands out due to its combination of fluorobenzyl and imidazolidine moieties, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(5E)-5-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F2N2O4/c1-2-33-24-14-18(9-12-23(24)34-16-17-7-10-20(27)11-8-17)13-22-25(31)30(26(32)29-22)15-19-5-3-4-6-21(19)28/h3-14H,2,15-16H2,1H3,(H,29,32)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJCPQOOJKNMNN-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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